molecular formula C13H15F3N2 B7894550 Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine

Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine

Cat. No.: B7894550
M. Wt: 256.27 g/mol
InChI Key: SYRIJLCGVGCLDA-UHFFFAOYSA-N
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Description

Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine is a compound that features an indole core substituted with a trifluoroethyl group and an ethylamine moiety. The presence of the trifluoroethyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indole derivatives.

Mechanism of Action

The mechanism of action of Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine can be compared with other indole derivatives and trifluoroethyl-containing compounds:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for developing new materials, drugs, and agrochemicals.

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)indol-4-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2/c1-2-17-8-10-4-3-5-12-11(10)6-7-18(12)9-13(14,15)16/h3-7,17H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRIJLCGVGCLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C2C=CN(C2=CC=C1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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